VVZ-149
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist this compound binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.
Scientific Research Applications
Analgesic Efficacy in Postoperative Pain
VVZ-149, a novel analgesic molecule, has shown significant promise in managing postoperative pain. In a study focusing on patients undergoing laparoscopic and robotic-laparoscopic gastrectomy, this compound demonstrated effective pain management. The study revealed that this compound led to lower pain intensity compared to a placebo group, with a 29.5% reduction in opioid consumption over 24 hours. Particularly noteworthy was its efficacy in a subgroup of patients requiring early rescue medication, where this compound reduced pain intensity more significantly, suggesting its potential in addressing the affective component of pain (Song et al., 2021).
Pharmacokinetic Characteristics
Another aspect of this compound's application lies in its pharmacokinetic profile. A study evaluating its safety, tolerability, and pharmacokinetics in healthy volunteers found that this compound displayed dose-proportional pharmacokinetics, with no significant accumulation in plasma. The study provided crucial insights into the optimal dosing regimen for this compound, paving the way for further clinical development (Oh et al., 2018).
Application in Laparoscopic Colorectal Surgery
In the context of laparoscopic colorectal surgery, a randomized controlled trial tested the hypothesis that this compound improves pain management compared to opioid analgesia alone. The trial measured outcomes like opioid consumption, pain intensity, and relief, as well as safety assessments such as sedation and respiratory depression. This study highlights the potential of this compound in specific surgical contexts, contributing to the growing body of evidence supporting its analgesic efficacy (Nedeljkovic et al., 2017).
Properties
IUPAC Name |
Unknown |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VVZ-149, VVZ 149, VVZ149 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.